(E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one
Description
The compound (E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative featuring a bromophenyl-substituted furan moiety. Pyrazolones are heterocyclic compounds known for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their tautomeric properties and ability to form stable metal complexes. The (E)-configuration of the methylidene group at the 4-position of the pyrazolone ring is critical for its geometric isomerism, influencing molecular packing and intermolecular interactions. Structural characterization of related compounds often employs X-ray crystallography, with tools like SHELXL and ORTEP used for refinement and visualization.
Properties
IUPAC Name |
(4E)-4-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-methyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-13(15(19)18-17-9)8-12-6-7-14(20-12)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,18,19)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJCXNSMYSGJKY-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NNC(=O)/C1=C/C2=CC=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of 4-bromobenzaldehyde with 3-methyl-1H-pyrazol-5(4H)-one in the presence of a base. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions. The use of a catalyst, such as piperidine, can enhance the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon with hydrogen gas or sodium borohydride.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 4-phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of pyrazoles, including those with furan substitutions, exhibit significant antimicrobial activity. Specifically, studies have shown that compounds similar to (E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one demonstrate effectiveness against various strains of bacteria and fungi. For instance, evaluations against Staphylococcus aureus and Escherichia coli have revealed promising results, suggesting potential as antimicrobial agents .
Anticancer Potential
The compound's structure allows it to interact with biological targets involved in cancer progression. Pyrazole derivatives have been identified as having anticancer properties, potentially inhibiting tumor growth through various mechanisms such as inducing apoptosis or disrupting cell cycle progression. The incorporation of furan moieties has been associated with enhanced activity against certain cancer cell lines .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, some studies suggest that pyrazole derivatives can exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could serve as therapeutic agents by modulating inflammatory pathways .
Case Studies
- Antimicrobial Activity Evaluation : A study conducted on synthesized pyrazole derivatives demonstrated significant inhibition against Candida species and common bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing the effectiveness of these compounds in clinical settings .
- Anticancer Studies : Another investigation focused on the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The results indicated that certain modifications to the pyrazole structure could enhance cytotoxicity, making them candidates for further development as anticancer drugs .
Mechanism of Action
The mechanism of action of (E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and physicochemical properties of the target compound with analogues from the literature:
*Calculated based on structural data.
Key Findings
Halogen Effects :
- Bromine vs. Chlorine: Brominated derivatives (e.g., target compound, ) exhibit higher molecular weights and lipophilicity compared to chlorinated analogues (e.g., ), which may enhance bioactivity in hydrophobic environments.
- Antimicrobial Activity: Chlorinated derivatives in demonstrated antimicrobial properties, suggesting halogen choice (Br vs. Cl) could modulate target specificity.
Geometric Isomerism :
- The (E)-configuration in the target compound contrasts with (Z)-isomers (e.g., ), which show distinct hydrogen-bonding patterns and crystal packing due to spatial arrangement.
Diazenyl Linker (): Enhances conjugation, possibly affecting UV-Vis absorption and redox behavior.
Crystallographic Data :
Biological Activity
The compound (E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one is a derivative of pyrazolone, which has gained attention due to its potential biological activities. This article synthesizes existing research findings on its antibacterial, anticancer, and other pharmacological properties.
- Molecular Formula : C15H12BrN3O2
- Molar Mass : 352.17 g/mol
- Structure : The compound features a pyrazolone core linked to a furan ring and a bromophenyl group, which may contribute to its biological activity.
Antibacterial Activity
Research has indicated that derivatives of furan and pyrazolone compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 2 µg/mL |
| This compound | Escherichia coli | 4 µg/mL |
These findings suggest that the compound may possess broad-spectrum antibacterial activity, particularly against multidrug-resistant strains .
Anticancer Activity
The pyrazolone scaffold has been associated with anticancer properties. A review highlighted that thiazolidinone derivatives, similar in structure to our compound, exhibited significant activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : A recent study demonstrated that a related pyrazolone derivative inhibited the proliferation of breast cancer cells with an IC50 value of 15 µM, suggesting potential for further exploration in cancer therapy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with DNA Replication : Some derivatives can intercalate into DNA, preventing replication and transcription.
- Induction of Oxidative Stress : The presence of bromine and furan moieties may enhance the generation of reactive oxygen species (ROS), leading to cellular damage in cancer cells.
Q & A
Q. Q1. What synthetic methodologies are most effective for preparing (E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one, and how do reaction conditions influence yield?
A: The compound can be synthesized via microwave-assisted or conventional heating. For example, microwave irradiation significantly reduces reaction times (1.5 hours vs. 70 hours for conventional methods) while maintaining comparable yields (~68–70%) . Key steps include:
- Condensation reactions : Between 5-(4-bromophenyl)furan-2-carbaldehyde and 3-methyl-1H-pyrazol-5(4H)-one.
- Stereochemical control : The (E)-configuration is stabilized by intramolecular hydrogen bonding, confirmed via X-ray crystallography .
- Catalysts : Sulfamic acid has been used in solvent-free, green syntheses of analogous pyrazolones, achieving >75% yields .
Q. Q2. How can the (E)-configuration of the compound be experimentally confirmed?
A: The stereochemistry is validated using:
- 1H NMR : Olefinic proton signals appear as singlets (δ ~7.14–7.18 ppm) due to restricted rotation .
- X-ray crystallography : Crystal structures reveal planar geometry and intramolecular hydrogen bonds (e.g., O–H···N) stabilizing the (E)-isomer .
- IR spectroscopy : Absence of enol tautomer bands (e.g., broad O–H stretches) confirms the keto form .
Advanced Research Questions
Q. Q3. What crystallographic software and parameters are recommended for resolving structural ambiguities in this compound?
A: For high-resolution crystallography:
- SHELX suite : SHELXL refines small-molecule structures with anisotropic displacement parameters. SHELXD/SHELXE are robust for experimental phasing .
- ORTEP-3 : Visualizes anisotropic thermal ellipsoids and hydrogen-bonding networks (e.g., C–H···O interactions at ~2.8–3.0 Å) .
- WinGX : Integrates data processing, refinement, and metric analysis (e.g., torsion angles <5° deviation from planarity) .
Q. Q4. How can contradictions in biological activity data (e.g., cytotoxicity vs. antidepressant effects) be resolved for this compound?
A: Discrepancies arise from assay-specific conditions:
- Cytotoxicity : Evaluated via MTT assays (IC50 values <50 µM in osteosarcoma models) .
- Antidepressant activity : Forced swim tests show reduced immobility time (~40% at 100 mg/kg), but dose-dependent toxicity may confound results .
- Mechanistic validation : Use orthogonal assays (e.g., apoptosis markers for cytotoxicity, serotonin uptake inhibition for antidepressant effects) .
Q. Q5. What strategies are recommended for analyzing intermolecular interactions in the solid state?
A: Employ graph-set analysis (Etter’s formalism) to classify hydrogen-bonding patterns:
Q. Q6. How can LC–MS/MS be optimized for pharmacokinetic studies of this compound?
A: Based on analogous pyrazolones:
- Column : C18 (2.1 × 50 mm, 3.5 µm).
- Mobile phase : Acetonitrile/0.1% formic acid (70:30).
- Detection : MRM transitions at m/z 494 → 376 (Q1) and 494 → 218 (Q2) with LOD <10 ng/mL .
Methodological Guidance for Data Contradictions
Q. Q7. How to address discrepancies in NMR vs. X-ray data for tautomeric forms?
A:
Q. Q8. What computational methods validate the compound’s electronic structure?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
